molecular formula C10H9ClO4 B13857153 4-Chloro-2-ethoxycarbonylbenzoic acid

4-Chloro-2-ethoxycarbonylbenzoic acid

Cat. No.: B13857153
M. Wt: 228.63 g/mol
InChI Key: RUPFXJPSSGKLDN-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxycarbonylbenzoic acid (C₁₀H₉ClO₄, MW 228.63) is a benzoic acid derivative featuring a chlorine atom at the 4-position and an ethoxycarbonyl (COOEt) group at the 2-position. This compound combines the reactivity of a carboxylic acid with the hydrolytic sensitivity of an ester, making it versatile in synthetic chemistry. Its structure allows for applications in pharmaceuticals, agrochemicals, and materials science, particularly as an intermediate in coupling reactions or as a precursor for functionalized aromatic systems .

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

4-chloro-2-ethoxycarbonylbenzoic acid

InChI

InChI=1S/C10H9ClO4/c1-2-15-10(14)8-5-6(11)3-4-7(8)9(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

RUPFXJPSSGKLDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethoxycarbonylbenzoic acid can be achieved through several methods. One common approach involves the esterification of 4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the direct chlorination of 2-ethoxycarbonylbenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chlorinating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxycarbonylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acid derivatives.

    Ester Hydrolysis: The major product is 4-chlorobenzoic acid.

    Oxidation and Reduction: Products include quinones and hydroquinones.

Scientific Research Applications

4-Chloro-2-ethoxycarbonylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound can be used as a building block for the synthesis of drugs with potential therapeutic effects.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxycarbonylbenzoic acid and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-Chloro-2-methoxycarbonylbenzoic acid
  • Molecular Formula : C₉H₇ClO₄
  • Key Differences : Replaces the ethoxy group with methoxy (COOMe).
  • Impact : The smaller methoxy group reduces steric hindrance and increases solubility in polar solvents compared to the ethoxy variant. However, the ethoxy group enhances lipophilicity, favoring organic-phase reactions .
2-((4-Chlorophenyl)acetyl)benzoic acid
  • Molecular Formula : C₁₅H₁₁ClO₃
  • Key Differences : Features a 4-chlorophenylacetyl substituent at the 2-position instead of ethoxycarbonyl.
  • Impact : The ketone functionality introduces different reactivity, such as participation in nucleophilic additions. This compound is an intermediate in the synthesis of azelastine, an antihistamine .
4-Amino-5-chloro-2-ethoxybenzoic acid
  • Molecular Formula: C₉H₁₀ClNO₃
  • Key Differences: Substitutes the 4-chloro and 2-ethoxycarbonyl groups with 5-chloro, 4-amino, and 2-ethoxy.
  • Impact: The amino group enhances solubility in acidic conditions (via protonation) and enables diazotization reactions, broadening its utility in dye and pharmaceutical synthesis .

Physicochemical Properties

Compound Name Molecular Weight Substituents Functional Groups Solubility Trends Reactivity Highlights
4-Chloro-2-ethoxycarbonylbenzoic acid 228.63 Cl (4), COOEt (2) Carboxylic acid, Ester Low in water, high in DMSO Ester hydrolysis under basic conditions; peptide coupling via COOH
4-Chloro-2-methoxycarbonylbenzoic acid 214.60 Cl (4), COOMe (2) Carboxylic acid, Ester Moderate in polar solvents Faster ester hydrolysis than ethoxy analogue
2-((4-Chlorophenyl)acetyl)benzoic acid 274.70 Cl (4'), Acetyl (2) Carboxylic acid, Ketone Low in water, soluble in acetone Ketone participates in Grignard reactions; used in azelastine synthesis
4-Amino-5-chloro-2-ethoxybenzoic acid 215.63 Cl (5), NH₂ (4), OEt (2) Carboxylic acid, Amine High in acidic aqueous solutions Amino group enables azo coupling; pharmaceutical intermediate

Research Findings and Data

Reactivity in Coupling Reactions

  • This compound reacts efficiently with amines via carbodiimide-mediated coupling, yielding amides with >85% efficiency .
  • 4-Chloro-2-methoxycarbonylbenzoic acid shows faster reaction rates in similar conditions due to reduced steric hindrance .

Thermal Stability

  • Differential scanning calorimetry (DSC) reveals that the ethoxy derivative decomposes at 210°C, whereas the methoxy analogue degrades at 195°C, highlighting the ethoxy group’s stabilizing effect .

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